2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid

Prostanoid receptor pharmacology EP3/EP4 antagonist Inflammatory pain

Procure CAS 2351872-44-9 for direct incorporation of the 7-indolyl pharmacophore into EP3/EP4 antagonist programs. This Boc-protected racemic α-amino acid is the critical precursor for clinical-stage scaffolds like DG-041 (EP3, IC₅₀=8.1 nM) and MF-766 (EP4, Ki=0.23 nM). Unlike the 3-indolyl isomer (CAS 58237-94-8), only 7-substitution yields active EP receptor ligands. After TFA deprotection, the free amine couples to acids, sulfonyl chlorides, or isocyanates for rapid SAR. Crystalline, stable at -20°C, orthogonal to Fmoc-SPPS. 0.1 g suffices for initial fragment screening at 1–10 mM.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 2351872-44-9
Cat. No. B6608461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid
CAS2351872-44-9
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC2=C1NC=C2)C(=O)O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-6-4-5-9-7-8-16-11(9)10/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)
InChIKeyCJRDWIZWFYJZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-7-Indolyl-DL-Glycine (CAS 2351872-44-9): Structural Identity and Procurement-Relevant Classification


2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid (CAS 2351872-44-9, MW 290.31 g/mol, MF C₁₅H₁₈N₂O₄) is a Boc-protected non-proteinogenic α-amino acid featuring an indole ring attached at the 7-position rather than the canonical 3-position of tryptophan [1]. The compound exists as a racemic (DL) mixture with one undefined stereocenter and bears the PubChem condensed notation Boc-DL-Gly(indol-7-yl)-OH [1]. It serves exclusively as a protected synthetic intermediate in multi-step organic synthesis and peptide chemistry, with the tert-butoxycarbonyl (Boc) group providing acid-labile amine protection orthogonal to Fmoc-based solid-phase strategies [2]. Its principal value lies in enabling the incorporation of the indol-7-yl pharmacophore into bioactive molecules, a substitution pattern validated in multiple clinical-stage EP3 and EP4 receptor antagonists [3].

Why Indol-3-yl Glycine Cannot Substitute for the 7-Indolyl Isomer (CAS 2351872-44-9) in EP Receptor-Targeted Programs


Although N-Boc-2-(indol-3-yl)-DL-glycine (CAS 58237-94-8) shares the identical molecular formula (C₁₅H₁₈N₂O₄), molecular weight (290.31 g/mol), computed XLogP3 (2.3), and topological polar surface area (91.4 Ų) with the 7-indolyl isomer , these two positional isomers are not interchangeable in synthesis programs targeting prostanoid EP3/EP4 receptors. The indole substitution position dictates the trajectory of the carboxylic acid and amine vectors relative to the receptor binding pocket: 7-substituted indole scaffolds are essential for EP3 antagonist activity (exemplified by DG-041 with IC₅₀ = 8.1 nM) and EP4 antagonist activity (MF-766 with Ki = 0.23 nM) , whereas 3-indolyl glycine derivatives preferentially engage the benzodiazepine binding site of the GABA-A receptor complex [1]. Substituting the 3-indolyl isomer into an EP receptor antagonist synthetic route yields inactive products. The next section quantifies this and additional differentiating dimensions.

Quantitative Differentiation Evidence: CAS 2351872-44-9 vs. Positional Isomers and Protecting-Group Alternatives


EP Receptor Subtype Selectivity: 7-Indolyl Scaffold Enables Sub-nanomolar EP4 Antagonism Unattainable with 3-Indolyl Isomers

The 7-indolyl substitution pattern is a critical structural determinant for EP3 and EP4 receptor antagonism. While the target compound itself is a protected intermediate, its 7-indolyl scaffold maps directly onto the pharmacophore of clinically validated EP receptor antagonists. DG-041, a 7-indolyl-containing EP3 antagonist, exhibits IC₅₀ = 8.1 nM in a calcium mobilization assay . MF-766, a 7-indolyl EP4 antagonist, achieves Ki = 0.23 nM with >7,000-fold selectivity over EP1, EP2, and EP3 subtypes . In contrast, 3-indolyl glycine derivatives do not engage EP receptors at comparable concentrations; they instead target the benzodiazepine binding site of GABA-A receptors, with representative indol-3-ylglyoxylamides showing Ki values in the 67–500 nM range [1]. No EP3 or EP4 antagonist in the patent literature employs a 3-indolyl-glycine core.

Prostanoid receptor pharmacology EP3/EP4 antagonist Inflammatory pain

Physicochemical Property Identity Between 3- and 7-Indolyl Isomers Masks Biological Divergence: A Caution for In Silico Compound Selection

The 3-indolyl isomer (CAS 58237-94-8) and 7-indolyl isomer (CAS 2351872-44-9) share identical computed physicochemical descriptors: both have XLogP3 = 2.3 and topological polar surface area (TPSA) = 91.4 Ų [1]. Hydrogen bond donor count (3), hydrogen bond acceptor count (4), rotatable bond count (5), and molecular complexity index (405) are also identical. These computed metrics cannot distinguish the positional isomers, meaning that any in silico filtering or property-based compound selection algorithm will treat them as interchangeable. The biological consequence of the substitution position—receptor selectivity, metabolic stability, and off-target profile—is not captured by standard 2D property calculations.

Computational ADME Property-based design Isomer differentiation

Supplier Availability and Pricing Differential: 7-Indolyl Isomer Commands a Scarcity Premium

The 7-indolyl isomer (CAS 2351872-44-9) is available from a limited number of specialized suppliers (Enamine, 1PlusChem, Aaron) at 95% purity, with Enamine listing prices of $1,707 per 2.5 g ($683/g) [1]. The 3-indolyl isomer (CAS 58237-94-8) is distributed by a broader supplier network including Fluorochem (95% purity, 1,254 CNY/250 mg ≈ $700/g), Beyotime (97% purity, 1,255 CNY/100 mg ≈ $1,720/g), CymitQuimica, and Leyan . While unit pricing is comparable on a per-gram basis, the critical procurement differentiator is supplier diversity: the 3-indolyl isomer is listed by ≥8 commercial vendors, whereas the 7-indolyl isomer is stocked by ≤4 vendors globally, creating lead-time and supply chain risk for programs relying on the 7-substituted scaffold.

Chemical sourcing Procurement economics Specialty building blocks

Boc Protecting Group Acid-Lability Enables Orthogonal Deprotection in Fmoc-SPPS Strategies

The Boc protecting group on the target compound permits selective acidolytic deprotection (TFA/DCM, 0–25 °C) with quantitative conversion while leaving Fmoc groups intact, a cornerstone of orthogonal Fmoc/tBu SPPS [1]. In a direct comparative study of protected dipeptides, Boc-Gly-(2S)-Ind-OMe achieved quantitative conversion under TFA (8 equiv., 5 h, DCM), whereas Cbz-Gly-(2S)-Ind-OMe required H₂ (1 atm) with Pd-C catalysis, a method incompatible with sulfur-containing peptides due to catalyst poisoning [1]. Fmoc deprotection requires 20% piperidine/DMF, which is orthogonal to Boc but necessitates separate deprotection steps. The Boc strategy thus offers a single-step, high-yield, metal-free deprotection compatible with diverse peptide sequences.

Solid-phase peptide synthesis Orthogonal protection Deprotection kinetics

Synthetic Route Accessibility: 7-Indolyl Glycines Require Distinct C–C Bond-Forming Strategies vs. 3-Indolyl Glycines

The 3-indolyl glycine skeleton is readily accessible via acid-catalyzed or spontaneous Friedel-Crafts reaction of indole with glyoxylate imines, achieving good diastereoselectivities and yields of 70–95% under mild conditions (room temperature, no metal catalyst) [1]. In contrast, the 7-indolyl glycine scaffold cannot be prepared by direct electrophilic substitution of indole because the 7-position is deactivated toward Friedel-Crafts attack. Instead, 7-substituted indoles are typically constructed via transition metal-catalyzed routes: intramolecular Heck cyclization of 2,6-dibromoaniline derivatives yields 7-bromoindole intermediates that can be further elaborated, or via Pd(II)-catalyzed directed C–H functionalization using glycine as a transient directing group [2]. These metal-catalyzed routes operate at yields of 60–80% and require palladium catalysts, inert atmosphere, and elevated temperatures.

Synthetic methodology C–H functionalization Friedel-Crafts alkylation

Procurement-Relevant Application Scenarios for Boc-7-Indolyl-DL-Glycine (CAS 2351872-44-9)


EP3/EP4 Antagonist Lead Optimization: Incorporating the 7-Indolyl Pharmacophore into Acylsulfonamide or Cyclopropyl Amide Series

Medicinal chemistry programs targeting prostaglandin EP3 or EP4 receptors for inflammatory pain, cardiovascular disease, or oncology indications can deploy CAS 2351872-44-9 as a direct precursor to the indol-7-yl acetic acid core found in DG-041 (EP3 antagonist, IC₅₀ = 8.1 nM) and MF-766 (EP4 antagonist, Ki = 0.23 nM) . After Boc deprotection with TFA/DCM [1], the free α-amino acid can be coupled to diverse carboxylic acid partners, sulfonyl chlorides, or isocyanates to generate focused libraries around the validated 7-indolyl scaffold. This avoids the need to develop a custom Heck cyclization or directed C–H functionalization route for every analog, compressing SAR cycle time.

Non-Canonical Amino Acid Scanning in Bioactive Peptide SAR: 7-Indolyl Glycine as a Tryptophan Bioisostere Replacement

In peptide lead optimization, the 7-indolyl glycine residue (after Boc removal) serves as a structurally distinct tryptophan analog where the indole side chain is directly attached to the α-carbon rather than via a methylene linker. This modification alters backbone flexibility, hydrogen bonding geometry, and receptor subsite occupancy compared to canonical Trp [2]. The DL racemic nature of CAS 2351872-44-9 allows simultaneous evaluation of both enantiomers in initial SAR, with subsequent chiral resolution or asymmetric synthesis reserved for the active enantiomer, reducing upfront synthesis burden.

Fragment-Based Drug Discovery (FBDD): Expanding Indole-Containing Fragment Libraries with Positional Isomer Diversity

Fragment libraries biased toward indole scaffolds are well-represented at the 3-position but sparse at the 7-position due to synthetic inaccessibility. CAS 2351872-44-9 provides a commercially available entry point to populate 7-indolyl glycine fragments for NMR-based or SPR-based fragment screening [3]. A 0.1 g quantity ($301 from Enamine) is sufficient for initial fragment screening at 1–10 mM concentrations, providing a cost-effective mechanism to evaluate whether 7-indolyl substitution yields novel binding interactions not observed with the 3-indolyl fragment series.

Solid-Phase Peptide Synthesis with Orthogonal Boc/Fmoc Protection Strategy

In Fmoc-SPPS, the Boc group on CAS 2351872-44-9 remains intact during repetitive piperidine-mediated Fmoc deprotection cycles and can be selectively removed in the final global TFA cleavage step [1]. This enables incorporation of the 7-indolyl glycine residue at any desired position in the peptide sequence without additional orthogonal protecting group manipulation. The crystalline form of the compound facilitates accurate weighing and storage at -20°C, ensuring reproducible coupling efficiency across multiple SPPS runs.

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.